3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea
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Overview
Description
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea is a member of the class of ureas that is 1-methylurea substituted by a hydroxy group at position 1 and a 3,4-dichlorophenyl group at position 3. It is a dichlorobenzene and a member of phenylureas.
Scientific Research Applications
Herbicide Absorption and Metabolism in Plants
The compound 3-(3,4-Dichlorophenyl)-1-hydroxy-1-methylurea, also known as Linuron, is used as a herbicide. Research has shown its absorption and distribution in various plants. In a study by Nashed & Ilnicki (1970), Linuron was found to enter plants via nutrient solutions and was detected in plant tissues as metabolites, suggesting its active role in agriculture.
Environmental Impact and Detection
Linuron's environmental impact and its detection methods have been a focus of research. For instance, Mapplebeck & Waywell (1983) investigated its presence in organic soils and its potential phytotoxicity. Their findings help in understanding the environmental implications of Linuron use in agriculture.
Degradation and Removal Techniques
The degradation process of Linuron and methods for its removal have also been studied. Engelhardt, Wallnöfer, & Plapp (1971) discovered that Linuron induces the formation of an enzyme responsible for the degradation of various herbicides and fungicides, providing insight into biodegradation pathways (Engelhardt, Wallnöfer, & Plapp, 1971).
Analytical Methods for Detection
Analytical methods to detect Linuron in environmental samples have been developed. Boti, Sakkas, & Albanis (2007) optimized a preconcentration method for determining Linuron and its metabolites in natural waters (Boti, Sakkas, & Albanis, 2007). Such studies are crucial for monitoring environmental contamination.
Biodegradation by Microorganisms
The role of microorganisms in Linuron degradation is another area of interest. Engelhardt, Wallnöfer, & Plapp (1971) demonstrated that Bacillus sphaericus can degrade Linuron and similar compounds, highlighting a potential route for bioremediation (Engelhardt, Wallnöfer, & Plapp, 1971).
Photocatalytic Degradation
Recent studies, like that by Ruggieri et al. (2011), have explored photocatalytic degradation of Linuron using titanium dioxide, offering innovative approaches for pollutant removal (Ruggieri, D’Archivio, Fanelli, & Santucci, 2011).
Properties
Molecular Formula |
C8H8Cl2N2O2 |
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Molecular Weight |
235.06 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14)8(13)11-5-2-3-6(9)7(10)4-5/h2-4,14H,1H3,(H,11,13) |
InChI Key |
VRPNGDJYUJPTQH-UHFFFAOYSA-N |
SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Canonical SMILES |
CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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